2,3-Diiodophenyl N,N-diethylcarbamate
CAS No.: 863870-82-0
Cat. No.: VC3928665
Molecular Formula: C11H13I2NO2
Molecular Weight: 445.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 863870-82-0 |
---|---|
Molecular Formula | C11H13I2NO2 |
Molecular Weight | 445.03 g/mol |
IUPAC Name | (2,3-diiodophenyl) N,N-diethylcarbamate |
Standard InChI | InChI=1S/C11H13I2NO2/c1-3-14(4-2)11(15)16-9-7-5-6-8(12)10(9)13/h5-7H,3-4H2,1-2H3 |
Standard InChI Key | XZEIENGMIBARLF-UHFFFAOYSA-N |
SMILES | CCN(CC)C(=O)OC1=C(C(=CC=C1)I)I |
Canonical SMILES | CCN(CC)C(=O)OC1=C(C(=CC=C1)I)I |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
2,3-Diiodophenyl N,N-diethylcarbamate is an aromatic carbamate with the systematic IUPAC name O-(2,3-diiodophenyl) N,N-diethylcarbamate. Its molecular formula is C₁₁H₁₄I₂NO₂, with a molecular weight of 509.04 g/mol . The structure consists of a phenyl ring substituted with iodine atoms at the 2- and 3-positions, linked to a diethylcarbamate group via an oxygen atom (Figure 1).
Figure 1: Structural representation of 2,3-diiodophenyl N,N-diethylcarbamate.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure. For the precursor 3-iodophenyl diethylcarbamate, NMR (300 MHz, CDCl₃) exhibits signals at δ 7.52–7.50 (m, 2H, aromatic), 7.13–7.04 (m, 2H, aromatic), 3.39 (m, 4H, NCH₂CH₃), and 1.25–1.17 (m, 6H, CH₃) . The NMR spectrum shows carbonyl carbons at δ 153.7 and 151.8 ppm, with iodine-induced deshielding of adjacent aromatic carbons . High-Resolution Mass Spectrometry (HRMS) of related derivatives confirms molecular ion peaks, e.g., [M + H]⁺ at m/z 320.0149 for 3-iodophenyl diethylcarbamate .
Synthesis and Optimization
Directed Ortho-Lithiation
The synthesis begins with 3-iodophenyl diethylcarbamate (CAS 863870-73-9), which undergoes directed ortho-lithiation using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) . Subsequent iodination with molecular iodine (I₂) yields 2,3-diiodophenyl diethylcarbamate with high regioselectivity (Scheme 1) .
Scheme 1: Synthesis via directed lithiation-iodination.
Key Reaction Conditions
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Lithiating Agent: LDA (2.5 M in hexanes).
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Electrophile: I₂ (1.1 equiv).
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Solvent: Anhydrous THF.
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Temperature: −78°C to room temperature.
Suzuki-Miyaura Cross-Coupling
Alternative routes employ palladium-catalyzed cross-coupling. For example, reacting 2,3-diiodophenyl diethylcarbamate with 2,5-dimethylthiophen-3-ylboronic acid in the presence of Pd(PPh₃)₂Cl₂ and K₂CO₃ in ethanol at 90°C produces bis-thiophene derivatives (71% yield) . This method highlights the compound’s utility in constructing π-conjugated systems for optoelectronic applications.
Physicochemical Properties
Thermal Stability
While specific melting and boiling points are unreported, the compound’s thermal stability is inferred from its synthetic intermediates. For instance, 3-iodophenyl diethylcarbamate is a colorless liquid, whereas the diiodinated analog solidifies upon cooling .
Photochromic Behavior
Irradiation of 2,3-diiodophenyl diethylcarbamate derivatives with UV light (365 nm) induces photoisomerization between cis-enol and cis-keto tautomers, as evidenced by UV-vis spectroscopy (Figure 2) . The open form absorbs at 360 nm, while the closed form shows a bathochromic shift to 620 nm. Reversible switching is achieved by alternating UV and visible light irradiation .
Figure 2: UV-vis spectra of photochromic switching.
Applications in Materials Science
Molecular Switches
The compound’s photochromic properties enable its use in hybrid molecular switches. For example, salicylideneaniline/dithienylethene hybrids incorporating 2,3-diiodophenyl diethylcarbamate exhibit reversible proton transfer and ring-opening/closure under light, making them candidates for optical memory devices .
Pharmaceutical Intermediates
As a dihalogenated aryl carbamate, it serves as a precursor to 2,3-dihaloanilines, which are valuable in synthesizing antifungal and anticancer agents . Hydrolysis under basic conditions yields 2,3-diiodophenol, a scaffold for further functionalization .
Research Advancements and Challenges
Stereochemical Control
NMR studies reveal challenges in determining the stereochemistry of photoproducts. For instance, irradiation generates mixtures of cis-enol and trans-keto isomers, complicating structural elucidation . Advanced techniques like NOESY and X-ray crystallography are recommended for future studies.
Scalability and Yield Optimization
While the lithiation-iodination route offers high yields (>90%), scalability is limited by the cryogenic conditions required. Recent efforts explore room-temperature lithiation agents or flow chemistry to enhance practicality .
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